N-[4-(acetylamino)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide
Overview
Description
N-[4-(acetylamino)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide is an organic compound with the molecular formula C16H16N2O2S It is known for its unique structural features, which include an acetylamino group attached to a phenyl ring, a phenylsulfanyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the following steps:
Acetylation: The starting material, 4-aminophenyl, undergoes acetylation to form N-(4-acetylamino)phenyl.
Thioether Formation: The acetylated product is then reacted with phenylthiol in the presence of a suitable base to form the phenylsulfanyl derivative.
Amidation: Finally, the phenylsulfanyl derivative is subjected to amidation with phenylacetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetylamino group can be reduced to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the phenylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(acetylamino)phenyl]-2-(2-tert-butylphenoxy)acetamide
- N-[4-(acetylamino)phenyl]-2-(phenylthio)acetamide
- N-[4-(acetylamino)phenyl]-2-[(2-methylbenzyl)thio]acetamide
Uniqueness
N-[4-(acetylamino)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetylamino and phenylsulfanyl groups allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-phenyl-2-phenylsulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-16(25)23-18-12-14-19(15-13-18)24-22(26)21(17-8-4-2-5-9-17)27-20-10-6-3-7-11-20/h2-15,21H,1H3,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIQMUZQAJRYLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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